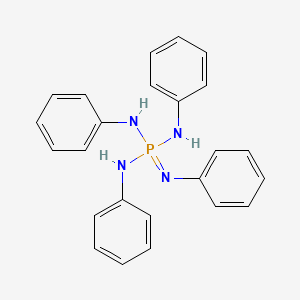

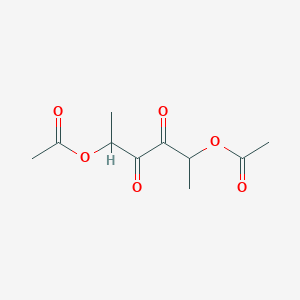

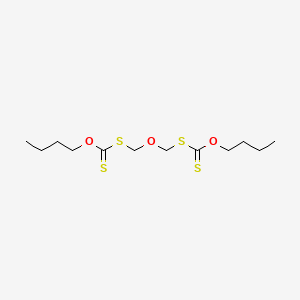

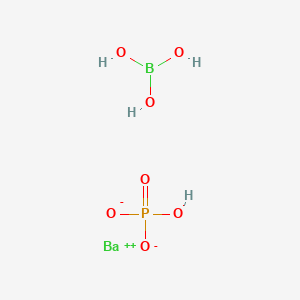

Barium(2+);boric acid;hydrogen phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “Barium(2+);boric acid;hydrogen phosphate” is a complex chemical entity that combines barium ions, boric acid, and hydrogen phosphate. Each of these components contributes unique properties to the compound, making it valuable in various scientific and industrial applications. Barium ions are known for their high reactivity and ability to form insoluble salts, boric acid is a weak monobasic Lewis acid with antiseptic properties, and hydrogen phosphate is a versatile anion used in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Barium Perborate Formation: One method involves the reaction of boric acid with hydrogen peroxide to form perborate anions, which then react with barium ions to form barium perborate.

Barium Phosphate Formation: Barium phosphate can be synthesized by reacting barium chloride with sodium metaphosphate or by reacting barium carbonate with metaphosphoric acid

Industrial Production Methods

Industrial production of barium phosphate often involves the reaction of barium carbonate with phosphoric acid, resulting in the formation of barium phosphate and carbon dioxide as a byproduct. This method is preferred due to its simplicity and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions

Neutralization Reactions: Barium ions can react with acids to form salts and water.

Precipitation Reactions: Barium ions react with sulfate ions to form insoluble barium sulfate, a common method used in qualitative analysis.

Common Reagents and Conditions

Hydrochloric Acid: Used in neutralization reactions with barium hydroxide.

Sodium Sulfate: Used in precipitation reactions to form barium sulfate.

Major Products Formed

Barium Sulfate: Formed from the reaction of barium ions with sulfate ions.

Barium Chloride: Formed from the reaction of barium hydroxide with hydrochloric acid.

Applications De Recherche Scientifique

Chemistry

Catalysis: Barium compounds are used as catalysts in various chemical reactions due to their high reactivity.

Buffer Solutions: Boric acid is used in the preparation of buffer solutions for pH control in chemical analyses.

Biology and Medicine

Antiseptic: Boric acid has mild antiseptic properties and is used in ophthalmic and dermal products.

Cancer Research: Boric acid has been studied for its potential cytostatic effects on cancer cells.

Industry

Mécanisme D'action

The mechanism of action of boric acid involves its ability to accept electron pairs, making it a Lewis acid. In biological systems, boric acid can inhibit biofilm formation and hyphal transformation of Candida albicans, which are critical virulence factors . Barium ions, on the other hand, can form insoluble salts that precipitate out of solution, making them useful in various analytical techniques.

Comparaison Avec Des Composés Similaires

Similar Compounds

Barium Sulfate: Similar to barium phosphate, barium sulfate is an insoluble salt used in medical imaging and qualitative analysis.

Boric Oxide: Similar to boric acid, boric oxide is used in the production of borate glasses and as a flux in metallurgy.

Uniqueness

The combination of barium ions, boric acid, and hydrogen phosphate in a single compound provides unique properties that are not found in the individual components. This compound can be used in specialized applications where the combined properties of high reactivity, antiseptic action, and buffering capacity are required.

Propriétés

Numéro CAS |

113920-63-1 |

|---|---|

Formule moléculaire |

BBaH4O7P |

Poids moléculaire |

295.14 g/mol |

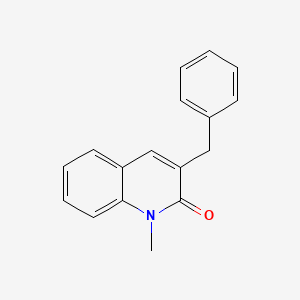

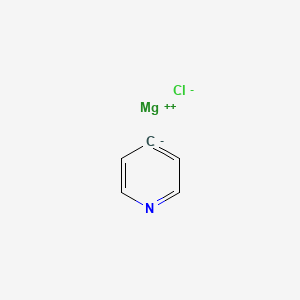

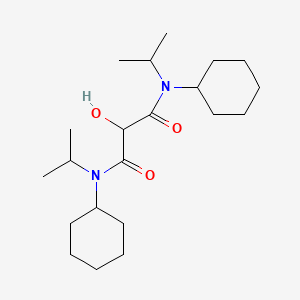

Nom IUPAC |

barium(2+);boric acid;hydrogen phosphate |

InChI |

InChI=1S/BH3O3.Ba.H3O4P/c2-1(3)4;;1-5(2,3)4/h2-4H;;(H3,1,2,3,4)/q;+2;/p-2 |

Clé InChI |

LELSMFYQGDHCHH-UHFFFAOYSA-L |

SMILES canonique |

B(O)(O)O.OP(=O)([O-])[O-].[Ba+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Azabicyclo[4.1.0]heptane;hydrofluoride](/img/structure/B14315540.png)

![2-Chloro-n-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14315560.png)

![3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one](/img/structure/B14315566.png)

![Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol](/img/structure/B14315582.png)